
S-(2-amino-5-methylphenyl) benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-amino-5-methylphenyl) benzenecarbothioate, also known as AMPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiol-containing compounds, which are known for their ability to interact with proteins and enzymes in biological systems.
Mecanismo De Acción
The mechanism of action of S-(2-amino-5-methylphenyl) benzenecarbothioate involves the inhibition of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamines. This inhibition leads to a decrease in the production of dopamine, norepinephrine, and epinephrine, which can have a wide range of effects on physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S-(2-amino-5-methylphenyl) benzenecarbothioate have been studied extensively in animal models and in vitro systems. Some of the effects observed include a decrease in locomotor activity, a decrease in blood pressure, and an increase in prolactin secretion. These effects are thought to be mediated by the decrease in catecholamine synthesis caused by S-(2-amino-5-methylphenyl) benzenecarbothioate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using S-(2-amino-5-methylphenyl) benzenecarbothioate in lab experiments is its specificity for tyrosine hydroxylase. This allows researchers to selectively inhibit the synthesis of catecholamines without affecting other biochemical pathways. However, one of the limitations of using S-(2-amino-5-methylphenyl) benzenecarbothioate is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on S-(2-amino-5-methylphenyl) benzenecarbothioate. One area of interest is its potential use as a tool for studying the role of catecholamines in various physiological and pathological conditions. Another area of interest is the development of more selective and less toxic inhibitors of tyrosine hydroxylase, which could have broader applications in both basic and clinical research. Additionally, the use of S-(2-amino-5-methylphenyl) benzenecarbothioate in combination with other drugs or therapies could lead to new insights into the treatment of various diseases.
Métodos De Síntesis
S-(2-amino-5-methylphenyl) benzenecarbothioate can be synthesized using a variety of methods, including the reaction of 2-amino-5-methylphenol with thiophosgene, or the reaction of 2-amino-5-methylphenol with carbon disulfide in the presence of a base. These methods have been optimized over the years to yield high purity and yield of S-(2-amino-5-methylphenyl) benzenecarbothioate.
Aplicaciones Científicas De Investigación
S-(2-amino-5-methylphenyl) benzenecarbothioate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of tyrosine hydroxylase, an enzyme that is involved in the synthesis of dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, researchers can study the role of these neurotransmitters in various physiological and pathological conditions.
Propiedades
Número CAS |
112308-07-3 |
|---|---|
Nombre del producto |
S-(2-amino-5-methylphenyl) benzenecarbothioate |
Fórmula molecular |
C14H13NOS |
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
S-(2-amino-5-methylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C14H13NOS/c1-10-7-8-12(15)13(9-10)17-14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 |
Clave InChI |
XRTSMONJWPJWSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N)SC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1)N)SC(=O)C2=CC=CC=C2 |
Sinónimos |
S-(2-AMino-5-Methylphenyl)thiobenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



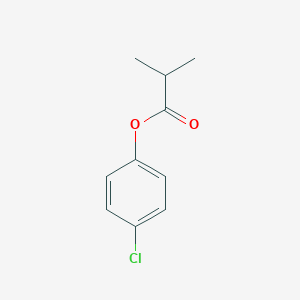

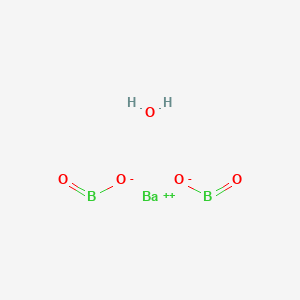
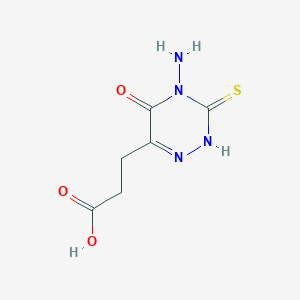
![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)

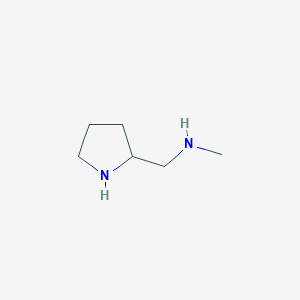
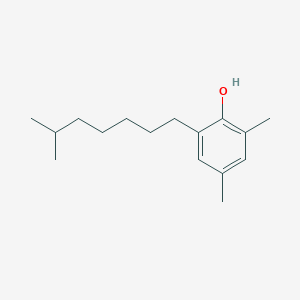


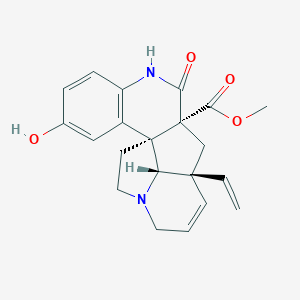

![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)